molecular formula C13H10FNO3 B6368183 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine CAS No. 1111114-66-9

6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine

Cat. No.: B6368183
CAS No.: 1111114-66-9
M. Wt: 247.22 g/mol
InChI Key: NPIHJUWHKLKGEB-UHFFFAOYSA-N
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Description

6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a fluoro and methoxycarbonyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-methoxycarbonylphenylboronic acid and 2-hydroxypyridine.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the halogenated pyridine.

    Reaction Conditions: The reaction is typically performed in a solvent like toluene or dimethylformamide at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the methoxycarbonyl moiety can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-pyridone.

    Reduction: Formation of 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxymethylpyridine.

    Substitution: Formation of 6-(2-Amino-4-methoxycarbonylphenyl)-2-hydroxypyridine or 6-(2-Mercapto-4-methoxycarbonylphenyl)-2-hydroxypyridine.

Scientific Research Applications

6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving pyridine derivatives.

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to the active site and blocking substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Catalysis: As a ligand, it can coordinate to metal centers, influencing the electronic environment and reactivity of the catalyst.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxycarbonylphenylboronic acid: Shares the fluoro and methoxycarbonyl groups but lacks the pyridine ring.

    2-Hydroxypyridine: Contains the pyridine ring with a hydroxyl group but lacks the fluoro and methoxycarbonyl substituents.

    6-(2-Fluorophenyl)-2-hydroxypyridine: Similar structure but lacks the methoxycarbonyl group.

Uniqueness

6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

IUPAC Name

methyl 3-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)8-5-6-9(10(14)7-8)11-3-2-4-12(16)15-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIHJUWHKLKGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683078
Record name Methyl 3-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111114-66-9
Record name Methyl 3-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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